molecular formula C17H19N5O B11303875 N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine

N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine

Cat. No.: B11303875
M. Wt: 309.4 g/mol
InChI Key: GPHOPNWDGYUVRT-UHFFFAOYSA-N
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Description

The compound “({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(PROPAN-2-YL)AMINE” is a complex organic molecule featuring a tetrazole ring, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(PROPAN-2-YL)AMINE” typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Amine Group: The amine group is typically introduced via reductive amination or through the use of amine protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines.

    Substitution: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine group.

    Substitution: Formation of substituted phenyl or tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of “({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(PROPAN-2-YL)AMINE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds with similar tetrazole rings.

    Phenyl Derivatives: Compounds with similar phenyl groups.

    Amine Derivatives: Compounds with similar amine groups.

Uniqueness

The uniqueness of “({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(PROPAN-2-YL)AMINE” lies in its combination of these functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the exploration of new scientific frontiers.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-2-amine

InChI

InChI=1S/C17H19N5O/c1-13(2)18-12-14-8-10-16(11-9-14)23-17-19-20-21-22(17)15-6-4-3-5-7-15/h3-11,13,18H,12H2,1-2H3

InChI Key

GPHOPNWDGYUVRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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